Isoxazole, 5-methyl-3-(4-methylphenyl)-

Description

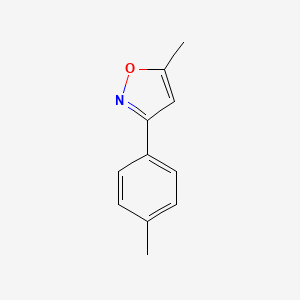

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-(4-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-5-10(6-4-8)11-7-9(2)13-12-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMKCADJPSHACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468284 | |

| Record name | Isoxazole, 5-methyl-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156777-04-7 | |

| Record name | Isoxazole, 5-methyl-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Solid State Structural Analysis of Isoxazole, 5 Methyl 3 4 Methylphenyl

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Laser-Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The vibrational modes of a molecule correspond to the specific frequencies of infrared radiation or the energy of inelastically scattered laser light.

The FT-IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its molecular vibrations. For isoxazole (B147169) derivatives, characteristic bands can be assigned to the vibrations of the isoxazole ring, the phenyl ring, and the methyl substituents.

In a closely related compound, (3-para-tolyl-isoxazol-5-yl)methanol, the FT-IR spectrum reveals key stretching vibrations of the aromatic rings in the range of 1605-1430 cm⁻¹. biolmolchem.com An absorption band around 1170 cm⁻¹ is also noted, corresponding to C-O stretching vibrations within the molecule. biolmolchem.com For the target compound, Isoxazole, 5-methyl-3-(4-methylphenyl)-, similar absorption patterns are expected, with specific frequencies influenced by the electronic and steric effects of the methyl and p-tolyl groups.

Table 1: FT-IR Vibrational Frequencies for a closely related compound, (3-para-tolyl-isoxazol-5-yl)methanol

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 1605-1430 | Aromatic C=C stretching |

Data is for (3-para-tolyl-isoxazol-5-yl)methanol, a closely related analog. biolmolchem.com

Laser-Raman spectroscopy complements FT-IR by providing information on the polarizability changes during molecular vibrations. It is particularly useful for identifying non-polar bonds and symmetric vibrations. In the analysis of isoxazole derivatives, Raman spectroscopy can help in assigning the vibrational modes of the heterocyclic and aromatic rings. For instance, in studies of similar molecules, Raman spectra have been instrumental in identifying the symmetric stretching vibrations of the carbon-carbon bonds in the phenyl ring and the isoxazole ring.

To accurately assign the observed vibrational frequencies to specific molecular motions, a Potential Energy Distribution (PED) analysis is often employed. This computational method calculates the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a particular normal mode of vibration.

For complex molecules like Isoxazole, 5-methyl-3-(4-methylphenyl)-, where vibrational coupling is common, PED analysis is crucial for an unambiguous assignment of the FT-IR and Raman bands. nih.gov It helps to distinguish between pure vibrations and mixed modes, providing a deeper understanding of the molecule's dynamic behavior. nih.gov For example, a PED analysis would quantify the extent to which the C=N stretching mode of the isoxazole ring is coupled with the C=C stretching modes of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

The ¹H-NMR spectrum of Isoxazole, 5-methyl-3-(4-methylphenyl)- would show distinct signals for the protons of the methyl group, the p-tolyl group, and the isoxazole ring. The chemical shifts of these protons are influenced by the electron density of their local environment.

In the ¹H-NMR spectrum of the closely related (3-para-tolyl-isoxazol-5-yl)methanol, the aromatic protons of the p-tolyl group appear as a multiplet in the range of δ 7.90–7.25 ppm. biolmolchem.com The proton of the isoxazole ring is observed as a singlet at δ 6.75 ppm. biolmolchem.com The methyl group protons of the p-tolyl substituent are seen as a singlet at δ 2.45 ppm. biolmolchem.com For Isoxazole, 5-methyl-3-(4-methylphenyl)-, the methyl group at position 5 would also produce a characteristic singlet.

Table 2: ¹H-NMR Chemical Shifts for a closely related compound, (3-para-tolyl-isoxazol-5-yl)methanol

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.90–7.25 | m | Aromatic protons |

| 6.75 | s | Isoxazole-H |

| 3.89 | s | OH |

| 3.65 | t | CH₂ |

Data is for (3-para-tolyl-isoxazol-5-yl)methanol, a closely related analog. biolmolchem.com

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in Isoxazole, 5-methyl-3-(4-methylphenyl)- gives rise to a distinct signal.

For the isomer, 3-phenyl-5-(p-tolyl)isoxazole, the ¹³C-NMR spectrum shows signals for the isoxazole ring carbons at δ 170.5, 162.8, and 96.8 ppm. rsc.org The carbons of the p-tolyl group are observed at δ 140.4, 129.6, 125.6, and 21.4 ppm (for the methyl carbon). rsc.org The carbons of the phenyl group appear at δ 129.8, 129.1, 128.8, and 126.7 ppm. rsc.org Similar chemical shifts would be expected for Isoxazole, 5-methyl-3-(4-methylphenyl)-, with variations arising from the different substitution pattern on the isoxazole ring.

Table 3: ¹³C-NMR Chemical Shifts for an isomeric compound, 3-phenyl-5-(p-tolyl)isoxazole

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 170.5 | C=N (isoxazole) |

| 162.8 | C-O (isoxazole) |

| 140.4 | C (p-tolyl, substituted) |

| 129.8 | CH (phenyl) |

| 129.6 | CH (p-tolyl) |

| 129.1 | C (phenyl, substituted) |

| 128.8 | CH (phenyl) |

| 126.7 | CH (phenyl) |

| 125.6 | CH (p-tolyl) |

| 124.6 | C (isoxazole) |

| 96.8 | CH (isoxazole) |

Data is for 3-phenyl-5-(p-tolyl)isoxazole, an isomer of the target compound. rsc.org

Advanced NMR Techniques for Stereochemical and Regiochemical Assignment

While one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational data for the carbon-hydrogen framework, advanced 2D NMR techniques are indispensable for the unambiguous assignment of the regiochemistry of the 3,5-disubstituted isoxazole ring. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-bond and through-space correlation data critical for confirming the precise substitution pattern.

HSQC and HMBC for Connectivity: An HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. For Isoxazole, 5-methyl-3-(4-methylphenyl)-, this would confirm the connection between the methyl protons and the methyl carbon, as well as the aromatic protons with their respective carbons. The HMBC experiment is more powerful for regiochemical assignment as it shows correlations between protons and carbons over two to four bonds. nih.gov Key HMBC correlations would be expected between the protons of the 5-methyl group and the C4 and C5 carbons of the isoxazole ring. Similarly, correlations from the isoxazole H4 proton to C3, C5, and the ipso-carbon of the p-tolyl ring would firmly establish the connectivity. Protons on the p-tolyl ring would show long-range couplings to the C3 carbon of the isoxazole ring, confirming the 3-aryl substitution pattern. nih.govmdpi.com

NOESY/ROESY for Spatial Proximity: NOESY or ROESY experiments detect through-space interactions, providing information about the spatial proximity of nuclei. In this molecule, a NOESY experiment would be expected to show a correlation between the isoxazole H4 proton and the protons of the 5-methyl group. Additionally, a key correlation would be observed between the H4 proton and the ortho-protons of the 4-methylphenyl (p-tolyl) group, further cementing the regiochemical assignment and providing insight into the preferred rotational conformation of the aryl ring relative to the isoxazole core.

A study on distinguishing 3,5-disubstituted isoxazole isomers highlighted the utility of the H-4 chemical shift as a "fingerprint" for rapid structural analysis. researchgate.net For (3-para-tolyl-isoxazol-5-yl)-methanol, a closely related structure, the isoxazole ring proton gives a singlet at 6.47 ppm, the methyl protons of the tolyl group appear at 2.33 ppm, and the aromatic protons show couplets at 7.13 ppm and 7.59 ppm. sciarena.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of Isoxazole, 5-methyl-3-(4-methylphenyl)- arises from the excitation of electrons from occupied molecular orbitals to unoccupied ones. The structure, containing both an aromatic phenyl ring and a heterocyclic isoxazole ring, gives rise to characteristic electronic transitions, primarily of the π → π* and n → π* types. wikipedia.orgresearchgate.net

The conjugated system extending across the p-tolyl ring and the isoxazole moiety is responsible for strong π → π* transitions. These high-intensity absorptions are typically observed in the UV region. libretexts.org For aromatic and heteroaromatic systems, multiple π → π* bands can be present. For instance, benzene (B151609) exhibits three such transitions at 180, 200, and 255 nm. wikipedia.org The presence of the isoxazole ring, with its non-bonding electron pairs on the nitrogen and oxygen atoms, also allows for lower-energy n → π* transitions. These transitions are symmetry-forbidden and thus have significantly lower molar absorptivities. researchgate.netlibretexts.org

Table 1: Expected Electronic Transitions for Isoxazole, 5-methyl-3-(4-methylphenyl)-

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | p-Tolyl Ring, Isoxazole C=C & C=N | ~200-280 nm | High (ε > 10,000) |

| n → π* | Isoxazole N and O atoms | >280 nm | Low (ε < 2,000) |

X-ray Diffraction Crystallography for Precise Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, yielding precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the exact title compound is not publicly documented, extensive data exists for closely related analogues, such as those with different substituents at the 5-position or on the phenyl ring. The data from 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol (containing the 3-(4-methylphenyl)isoxazole core) provides significant insight. nih.gov

The isoxazole ring in substituted derivatives is generally found to be nearly planar or adopts a slightly distorted envelope conformation. nih.govresearchgate.net In the structure of ethyl 5-phenylisoxazole-3-carboxylate, the isoxazole and phenyl rings were found to be almost coplanar. nih.gov In another case, 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, the isoxazole moiety adopts a slightly flattened envelope conformation. nih.gov For 5-amino-3-(4-methoxyphenyl)isoxazole, the molecule is close to planar, with an r.m.s. deviation for all non-hydrogen atoms of 0.054 Å. iucr.org This near-planarity facilitates electronic conjugation between the heterocyclic ring and its substituents.

The rotational orientation of the 4-methylphenyl group relative to the isoxazole ring is defined by the dihedral angle between the mean planes of the two rings. This angle is a critical conformational parameter influenced by steric hindrance and crystal packing forces. In various crystallographically characterized 3-aryl isoxazoles, this angle shows significant variability.

In one 3-phenyl isoxazole derivative, the dihedral angle with the phenyl ring was 17.60 (7)°. nih.gov

In 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, the dihedral angle between the isoxazole and the 4-methylphenyl ring is 15.51 (7)°. nih.gov

In another complex isoxazole, the angle between the 5-methyl-1,2-oxazole ring and an attached phenylene ring was 15.1 (2)°. iucr.orggazi.edu.tr

Conversely, larger angles are also observed, such as 59.10 (7)° in another substituted isoxazole, indicating a significant twist out of the plane. iucr.orggazi.edu.tr

This variation demonstrates the conformational flexibility of the bond linking the two ring systems.

Table 2: Selected Dihedral Angles in Related Isoxazole Structures

| Compound | Rings | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole | Isoxazole / Phenyl | 17.60 (7) | nih.gov |

| 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-...-ol | Isoxazole / 4-Methylphenyl | 15.51 (7) | nih.gov |

| 4-(4-chlorophenyl)-5-methyl-3-{4-...}isoxazole | 5-Methyl-1,2-oxazole / Phenylene | 15.1 (2) | iucr.orggazi.edu.tr |

| 5-Amino-3-(4-methoxyphenyl)isoxazole | Isoxazole / Phenyl | 7.30 (13) | iucr.org |

X-ray diffraction allows for the precise measurement of bond lengths and angles within the molecule. In isoxazole derivatives, the bond lengths within the heterocyclic ring are consistent with its aromatic character, showing values intermediate between single and double bonds. For example, in 5-amino-3-(4-methoxyphenyl)isoxazole, the N1—O1 bond distance is 1.434 (4) Å and the C3—N2 (amino) distance is 1.350 (5) Å. iucr.org The geometry of the p-tolyl group and the methyl group at the 5-position would be expected to exhibit standard C-C and C-H bond lengths.

Table 3: Representative Bond Lengths from a Related Isoxazole Crystal Structure

| Bond | Length (Å) |

|---|---|

| O1-N2 | 1.416 (2) |

| N2-C7 | 1.306 (3) |

| C7-C8 | 1.425 (3) |

| C8-C9 | 1.339 (3) |

| C9-O1 | 1.354 (2) |

| C7-C10 (Aryl C) | 1.468 (3) |

Data derived from the crystal structure of 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole, with atom numbering adapted for context. nih.gov

Crystal engineering focuses on understanding and utilizing intermolecular interactions to control the formation of crystalline solids. ias.ac.in The way individual molecules of Isoxazole, 5-methyl-3-(4-methylphenyl)- pack together in a crystal is governed by a network of non-covalent interactions. nih.gov These can include weak C—H···O and C—H···N hydrogen bonds, where the isoxazole oxygen and nitrogen atoms can act as acceptors. Furthermore, π–π stacking interactions between the aromatic p-tolyl rings and/or the isoxazole rings of adjacent molecules are common. iucr.orggazi.edu.tr In the crystal of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, molecules are linked by O—H···N hydrogen bonds to form chains, which are then connected into a three-dimensional network by weak C—H···O interactions. nih.gov The combination of these directional forces, along with van der Waals interactions, determines the final, thermodynamically stable crystal lattice. researchgate.netrsc.org

Advanced Theoretical and Computational Investigations of Isoxazole, 5 Methyl 3 4 Methylphenyl

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory has become a primary method for investigating the electronic structure of molecules. Its balance of accuracy and computational cost makes it ideal for studying moderately sized organic compounds like 5-methyl-3-(p-tolyl)isoxazole.

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For 5-methyl-3-(p-tolyl)isoxazole, calculations have been performed using well-established hybrid and meta-hybrid functionals. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X (Minnesota 06, 2-exchange) functionals have been utilized. B3LYP is a popular hybrid functional known for its reliability in predicting molecular geometries and energies, while M06-2X is a high-nonlocality functional that often provides improved results for non-covalent interactions and thermochemistry. The use of these methods indicates a robust approach to locating the stable conformer of the molecule on its potential energy surface.

The accuracy of DFT calculations is also highly dependent on the choice of the basis set, which describes the atomic orbitals used to construct the molecular orbitals. For the analysis of 5-methyl-3-(p-tolyl)isoxazole, the Pople-style basis set 6-311++G(d,p) was employed. This is a triple-split valence basis set that includes diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak interactions, as well as polarization functions (d,p) to allow for non-spherical electron density distribution, which is essential for accurately modeling bonding environments.

Molecular Orbital Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 5-methyl-3-(p-tolyl)isoxazole, the HOMO-LUMO energy gap has been calculated using two different DFT functionals with the 6-311++G(d,p) basis set. The results show a slight variation depending on the functional used, which is a common observation in computational chemistry.

Interactive Data Table: Calculated HOMO-LUMO Energy Gap (ΔE) of 5-methyl-3-(p-tolyl)isoxazole

| DFT Functional | Basis Set | HOMO-LUMO Gap (eV) |

| B3LYP | 6-311++G(d,p) | 4.898 |

| M06-2X | 6-311++G(d,p) | 4.969 |

This energy gap provides insight into the chemical activity of the molecule. The ionization energy (I) and electron affinity (A) can also be estimated from the HOMO and LUMO energies using the relationships I = -EHOMO and A = -ELUMO.

While the HOMO-LUMO gap provides a quantitative measure of electronic excitation energy, a qualitative analysis of the orbitals' compositions is necessary to understand intramolecular charge transfer (ICT). ICT typically occurs when the HOMO and LUMO are localized on different parts of the molecule (e.g., a donor and an acceptor moiety). Detailed analysis of the electron density distribution in the HOMO and LUMO of 5-methyl-3-(p-tolyl)isoxazole would be required to characterize such interactions, but specific findings on this aspect are not detailed in the available literature.

Electronic Structure and Charge Distribution Analysis

Understanding the distribution of electronic charge throughout a molecule is fundamental to predicting its reactivity, intermolecular interactions, and electrostatic potential. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are typically used to assign partial charges to each atom. However, specific published data from such analyses for 5-methyl-3-(p-tolyl)isoxazole are not available in the reviewed sources.

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a computational method used to calculate partial atomic charges for each atom within a molecule, providing insights into its electronic structure, dipole moment, and other properties. niscpr.res.inuni-muenchen.de The analysis partitions the total electron density among the constituent atoms based on the molecular orbitals. uni-muenchen.de

In the case of Isoxazole (B147169), 5-methyl-3-(4-methylphenyl)-, the distribution of atomic charges is heavily influenced by the presence of electronegative heteroatoms (nitrogen and oxygen) within the isoxazole ring. Theoretical calculations, typically employing Density Functional Theory (DFT), predict a significant accumulation of negative charge on the oxygen and nitrogen atoms. niscpr.res.in Conversely, the carbon atoms of the isoxazole ring, the attached methyl group, and the atoms of the p-tolyl group exhibit a more complex charge distribution, with hydrogen atoms generally carrying a partial positive charge. niscpr.res.in Understanding this charge landscape is fundamental to predicting the molecule's polarity and its interactions with other molecules.

Below is an illustrative table of calculated Mulliken atomic charges for the core atoms of Isoxazole, 5-methyl-3-(4-methylphenyl)-, based on typical findings for similar heterocyclic structures.

| Atom | Representative Mulliken Charge (a.u.) |

| O1 (in ring) | -0.35 |

| N2 (in ring) | -0.20 |

| C3 (in ring) | +0.25 |

| C4 (in ring) | +0.05 |

| C5 (in ring) | +0.15 |

| C (of 5-methyl) | -0.10 |

| C (of 4-methylphenyl, attached to C3) | +0.12 |

| C (of 4-methylphenyl, para position) | -0.08 |

| Note: These values are representative and the exact charges would be dependent on the specific computational method and basis set used. |

Electrostatic Potential Surface Mapping

Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) surface mapping is a powerful visualization tool that illustrates the charge distribution across a molecule's surface. chemrxiv.orgnih.gov It is invaluable for identifying regions that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. nih.govresearchgate.net

The ESP map is color-coded, where red signifies regions of the most negative electrostatic potential (electron-rich), and blue indicates areas of the most positive electrostatic potential (electron-poor), with intermediate potentials represented by green, yellow, and orange. researchgate.net For Isoxazole, 5-methyl-3-(4-methylphenyl)-, the ESP map would reveal a significant negative potential (red) localized around the highly electronegative oxygen and nitrogen atoms of the isoxazole ring, highlighting these as the primary sites for electrophilic attack. researchgate.net In contrast, regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the aromatic ring. The p-tolyl and methyl groups themselves would present a more neutral (green) potential, influenced by the underlying carbon framework.

Vibrational Spectral Simulation and Comparative Analysis with Experimental Data

The vibrational modes of a molecule can be probed experimentally using techniques like Fourier-Transform Infrared (FT-IR) spectroscopy. To aid in the assignment of the observed spectral bands, theoretical vibrational frequencies are often calculated using quantum chemical methods such as DFT. nih.govajchem-a.com A comparison between the calculated and experimental spectra allows for a detailed and reliable assignment of the fundamental vibrational modes. nih.govajchem-a.com

Theoretical calculations often overestimate vibrational frequencies, necessitating the use of a scaling factor to achieve better agreement with experimental data. ajchem-a.com For Isoxazole, 5-methyl-3-(4-methylphenyl)-, key vibrational modes would include the N-O and C=N stretching of the isoxazole ring, C-H stretching of the aromatic and methyl groups, and various bending and ring deformation modes. The correlation between theoretical and experimental data confirms the optimized molecular geometry and provides a deeper understanding of the molecule's structural characteristics. niscpr.res.in

Table 4.4.1: Representative Comparison of Experimental and Calculated Vibrational Frequencies

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) | Assignment |

| ν1 | ~3080 | ~3075 | Aromatic C-H Stretch |

| ν2 | ~2930 | ~2925 | Aliphatic C-H Stretch (CH₃) |

| ν3 | ~1610 | ~1605 | C=N Stretch (Isoxazole Ring) |

| ν4 | ~1580 | ~1575 | Aromatic C=C Stretch |

| ν5 | ~1420 | ~1415 | C-C Stretch (Ring) |

| ν6 | ~920 | ~915 | N-O Stretch (Isoxazole Ring) |

| Note: The presented frequencies are typical ranges for the assigned functional groups and serve as an illustrative example. |

Investigation of Substituent Effects on Electronic and Geometric Parameters

Substituents directly influence the distribution of electron density throughout the molecule, which in turn affects bond polarities and key reactivity descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.inmdpi.com

Electron-Withdrawing Groups (EWGs): An EWG like a nitro group (-NO₂) would pull electron density from the phenyl ring and, by extension, from the isoxazole moiety. This would stabilize the LUMO (lower its energy) and generally lead to a smaller HOMO-LUMO gap, suggesting increased reactivity towards nucleophiles.

Electron-Donating Groups (EDGs): An EDG like a methoxy (B1213986) group (-OCH₃) would push electron density into the phenyl ring. This would destabilize the HOMO (raise its energy) and could also lead to a smaller energy gap, potentially increasing reactivity towards electrophiles.

Table 4.5.1.1: Illustrative Effect of Substituents on Reactivity Descriptors

| Substituent (at para-position) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| -NO₂ (Strong EWG) | -6.8 | -1.8 | 5.0 |

| -H (Neutral) | -6.2 | -1.1 | 5.1 |

| -OCH₃ (Strong EDG) | -5.7 | -1.0 | 4.7 |

| Note: This table provides a conceptual illustration of electronic trends. Actual values require specific DFT calculations for each substituted analog. |

The N-O bond is often the most labile linkage within the isoxazole ring. nih.gov Its relative weakness makes it susceptible to cleavage under certain conditions, such as upon UV irradiation, which can lead to photochemical rearrangement into other heterocyclic systems like oxazoles. researchgate.net The strength and length of this bond are sensitive to electronic effects. Substituents on the 3-phenyl group can influence the N-O bond's stability. For instance, strong electron-withdrawing groups might strengthen the bond by delocalizing electron density away from antibonding orbitals associated with the N-O linkage. Conversely, strong electron-donating groups could potentially increase electron density in these antibonding orbitals, leading to a weakening and elongation of the N-O bond.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of a molecule, including its conformational changes, flexibility, and interactions with its environment. researchgate.net An MD simulation of Isoxazole, 5-methyl-3-(4-methylphenyl)- could, for example, model the rotational dynamics of the p-tolyl group relative to the plane of the isoxazole ring. It can also simulate the molecule's behavior in a solvent, providing insights into solvation efficiency and identifying key solvent interaction sites. researchgate.net While a powerful technique for understanding the dynamic nature of molecules, specific MD studies focused on Isoxazole, 5-methyl-3-(4-methylphenyl)- are not prominently available in existing literature.

Advanced Synthetic Applications of Isoxazole, 5 Methyl 3 4 Methylphenyl As a Molecular Synthon

Role as a Versatile Building Block in Heterocyclic Chemistry

Isoxazole (B147169), 5-methyl-3-(4-methylphenyl)- serves as a foundational component in the synthesis of a wide array of heterocyclic compounds. The isoxazole ring system itself is a key feature in numerous biologically active molecules, and the specific substitution pattern of this compound offers distinct advantages for synthetic chemists. lifechemicals.com The presence of the 4-methylphenyl (p-tolyl) group at the 3-position and the methyl group at the 5-position influences the electronic properties and reactivity of the isoxazole core, allowing for selective transformations.

The isoxazole moiety is recognized as a versatile building block in medicinal chemistry and drug discovery. lifechemicals.combeilstein-journals.org Its derivatives are integral to the structure of various pharmaceuticals. The stability of the isoxazole ring, coupled with its capacity to participate in various chemical reactions, makes it an attractive scaffold for the development of new chemical entities. The 5-methyl-3-(4-methylphenyl)isoxazole, in particular, provides a lipophilic p-tolyl group and a reactive methyl group, which can be functionalized to generate libraries of compounds for biological screening.

The synthetic utility of isoxazoles is further enhanced by their ability to act as precursors to other five-membered heterocycles. The N-O bond of the isoxazole ring is susceptible to cleavage under various conditions, unveiling latent functionalities that can be exploited in subsequent cyclization reactions. This reactivity allows for the transformation of the isoxazole framework into other heterocyclic systems, thereby expanding its utility as a versatile building block.

Precursor to Structurally Diverse Organic Frameworks (e.g., Pyrroles, β-imino ketones)

One of the most powerful applications of Isoxazole, 5-methyl-3-(4-methylphenyl)- in organic synthesis is its role as a precursor to other valuable organic structures, notably pyrroles and β-imino ketones. This transformation typically involves the reductive cleavage of the labile N-O bond within the isoxazole ring.

Synthesis of Pyrroles: The conversion of isoxazoles to pyrroles is a well-established synthetic strategy that highlights the utility of the isoxazole ring as a masked 1,4-dicarbonyl equivalent. The general approach involves the catalytic hydrogenation of the isoxazole. For Isoxazole, 5-methyl-3-(4-methylphenyl)-, this process would first lead to the corresponding enaminone, which can then be further transformed. The synthesis of pyrroles is of significant interest due to their prevalence in natural products and pharmaceuticals. nih.gov The ability to generate highly substituted pyrroles from readily available isoxazoles provides a valuable tool for synthetic chemists. An isoxazole-based strategy has been developed for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates, which are versatile building blocks for assembling pyrrolo-fused heterocycles. rsc.org

Formation of β-imino ketones: The reductive ring opening of isoxazoles can also be controlled to yield β-imino ketones (also known as enaminones). This transformation is typically achieved through catalytic hydrogenation using reagents such as Raney nickel or palladium on carbon. The resulting β-imino ketone contains both a ketone and an imine functional group, making it a valuable intermediate for the synthesis of a variety of other compounds, including pyrimidines, pyridines, and other heterocyclic systems. The synthesis of β-disubstituted β-amino isoxazolyl ketones has been reported through the addition of ketimines with isoxazolyl methyl ketone enolates. researchgate.net

The following table summarizes the transformation of Isoxazole, 5-methyl-3-(4-methylphenyl)- into these important organic frameworks.

| Starting Material | Transformation | Product | Key Reagents/Conditions |

| Isoxazole, 5-methyl-3-(4-methylphenyl)- | Reductive Ring Cleavage and Cyclization | Substituted Pyrrole | Catalytic Hydrogenation (e.g., Pd/C, H₂) followed by cyclization |

| Isoxazole, 5-methyl-3-(4-methylphenyl)- | Reductive Ring Opening | β-imino ketone | Catalytic Hydrogenation (e.g., Raney Ni, H₂) |

Integration in Ligation Chemistry and Bio-orthogonal Synthesis Methodologies

While the direct application of Isoxazole, 5-methyl-3-(4-methylphenyl)- in ligation chemistry and bio-orthogonal synthesis is an area of growing interest, specific examples in the literature are still emerging. However, the inherent chemical properties of the isoxazole ring suggest its potential for use in these advanced synthetic methodologies.

Ligation chemistry involves the joining of molecular fragments in a highly specific and efficient manner. The isoxazole moiety, with its potential for controlled ring-opening to reveal new functional groups, could be designed into ligation strategies. For instance, a precursor molecule containing the Isoxazole, 5-methyl-3-(4-methylphenyl)- unit could be introduced, and a subsequent stimulus (e.g., a specific chemical reagent or light) could trigger the ring-opening to facilitate a ligation reaction.

Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. The development of new bio-orthogonal reactions is crucial for studying biological systems in their native environment. While isoxazoles themselves are generally stable, their potential to undergo specific, triggered reactions could be harnessed for bio-orthogonal applications. For example, a specifically functionalized derivative of Isoxazole, 5-methyl-3-(4-methylphenyl)- could be designed to react with a non-native functional group introduced into a biological system. The isoxazole ring could serve as a "masked" reactive species that is only "unmasked" under specific, bio-orthogonally compatible conditions. The use of 5-amino-3-methyl-isoxazole-4-carboxylic acid as a novel unnatural amino acid in solid-phase peptide synthesis has been explored, suggesting the potential for incorporating isoxazole derivatives into biological macromolecules. nih.gov

The following table outlines the potential, though currently less documented, applications of Isoxazole, 5-methyl-3-(4-methylphenyl)- in these fields.

| Application Area | Potential Role of Isoxazole, 5-methyl-3-(4-methylphenyl)- | Required Modifications/Conditions |

| Ligation Chemistry | Masked reactive species for controlled ligation | Functionalization to include a triggerable group for ring-opening |

| Bio-orthogonal Synthesis | Bio-orthogonal reaction partner | Design of a derivative that reacts specifically with a bio-orthogonal handle |

Q & A

Q. What are the optimized synthetic routes for 5-methyl-3-(4-methylphenyl)isoxazole, and how can reaction efficiency be validated experimentally?

The compound can be synthesized via a solvent-free cycloaddition approach. A typical method involves heating benzaldehyde oxime derivatives with ethyl acetoacetate in the presence of anhydrous ZnCl₂ as a catalyst at 60°C . Reaction progress is monitored by TLC, and the product is purified via recrystallization from ethanol. Validation includes spectroscopic characterization (IR, ¹H NMR) and comparison of melting points with literature data. For derivatives, substituent-specific reagents (e.g., 4-methylphenyl groups) require adjusted stoichiometry and reaction times .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this isoxazole derivative?

Single-crystal X-ray diffraction is essential for resolving conformational details, such as the Syn-Clinal arrangement between the isoxazole and aryl rings, and quantifying torsion angles (e.g., C1-C6-C7-N8 = -54.4°) . Complementary methods include:

Q. How should researchers design in vitro biological activity studies for this compound, particularly for antimicrobial screening?

Use standardized protocols such as the broth microdilution method to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) to validate assay conditions. For antifungal activity, test against C. albicans using agar diffusion assays. Ensure replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved pharmacological profiles?

Integrate quantum chemical calculations (e.g., Gaussian, ORCA) to predict reactivity and regioselectivity in cycloaddition reactions . Molecular docking (AutoDock Vina) can screen derivatives against target proteins (e.g., bacterial DNA gyrase). Pair computational predictions with experimental validation—e.g., synthesizing top-scoring virtual hits and testing their MICs. This hybrid approach reduces trial-and-error synthesis .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in structural or reactivity studies?

- Spectral Discrepancies: Re-examine NMR assignments using 2D techniques (COSY, HSQC) to rule out misinterpretation .

- Reactivity Mismatches: Validate computational models by adjusting basis sets (e.g., B3LYP/6-311++G**) or incorporating solvent effects (PCM model) .

- Biological Activity Variability: Replicate assays under controlled conditions (pH, temperature) and use isogenic mutant strains to confirm target specificity .

Q. What are the best practices for ensuring data reproducibility and integrity in multi-step syntheses?

- Document reaction parameters (temperature, stirring rate) in machine-readable formats for digital lab notebooks .

- Use high-purity reagents (≥99%) and validate intermediates via LC-MS.

- Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing spectral data in repositories like Zenodo or ChemRxiv .

Methodological Considerations

Q. How can researchers mitigate safety risks when handling 5-methyl-3-(4-methylphenyl)isoxazole and its intermediates?

Refer to GHS hazard classifications (e.g., H315 for skin irritation) and SDS guidelines . Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas). Store the compound in airtight containers at -20°C to prevent degradation. Implement spill protocols with inert adsorbents (vermiculite) and PPE (nitrile gloves, goggles) .

Q. What advanced crystallization techniques improve single-crystal yield for X-ray studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.